molecular formula C8H16O4 B119437 1,1,3,3-Tetramethoxycyclobutane CAS No. 152897-19-3

1,1,3,3-Tetramethoxycyclobutane

Cat. No.: B119437
CAS No.: 152897-19-3
M. Wt: 176.21 g/mol
InChI Key: JZVULSQIDDDMGK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethoxycyclobutane is an organic compound with the molecular formula C8H16O4. It is a cyclobutane derivative where four methoxy groups are attached to the 1 and 3 positions of the cyclobutane ring.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethoxycyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,1,3,3-Tetramethoxycyclobutane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethoxycyclobutane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The specific pathways involved depend on the context of its use, such as in drug development or metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of four methoxy groups, which impart distinct chemical and physical properties. These properties make it valuable in various research applications, particularly in the synthesis of complex organic molecules and studies involving molecular interactions .

Properties

IUPAC Name

1,1,3,3-tetramethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)5-8(6-7,11-3)12-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVULSQIDDDMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404267
Record name 1,1,3,3-Tetramethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152897-19-3
Record name 1,1,3,3-Tetramethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetramethoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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